Pixantrone

Description

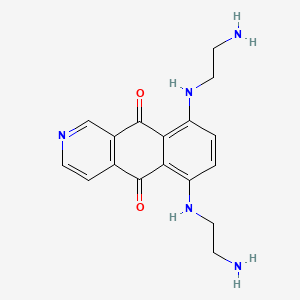

Structure

3D Structure

Properties

IUPAC Name |

6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24/h1-3,6,9,21-22H,4-5,7-8,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZPMAYDXJQYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162744 | |

| Record name | Pixantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144510-96-3, 144675-97-8 | |

| Record name | Pixantrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144510-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pixantrone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144510963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pixantrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pixantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 144675-97-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIXANTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5SXN2KNMR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Pixantrone

DNA Intercalation and Adduct Formation

Mechanism of DNA Binding and Double Helix Disruption

Pixantrone (B1662873) interacts with DNA through intercalation, inserting itself between the base pairs of the DNA double helix. researchgate.netoup.comnih.govtandfonline.comresearchgate.netnews-medical.net This intercalation occurs in both the major and minor grooves of the DNA. tandfonline.comresearchgate.nettandfonline.com The process involves the drug forcing itself between the DNA strands, effectively prying them apart. news-medical.net This interaction can lead to the disruption of the DNA double helix structure. nih.gov The removal of 5,8-substituents and the introduction of a nitrogen heteroatom in the this compound chromophore may enhance hydrogen bonding, potentially increasing its affinity for DNA. tandfonline.comresearchgate.net Studies using thermal denaturation of DNA have shown that this compound binds strongly to DNA, even more so than doxorubicin (B1662922) in some assays. nih.govaacrjournals.org

Covalent this compound-DNA Adducts Formation

Beyond intercalation, a key mechanism of action for this compound is the formation of covalent adducts with DNA. tandfonline.comresearchgate.nettandfonline.com This alkylation of DNA occurs through the amino structures present in the side chains of the this compound molecule, leading to the formation of covalent this compound-DNA adducts. tandfonline.comtandfonline.com These adducts are more stable than those formed by mitoxantrone (B413) after formaldehyde (B43269) activation. tandfonline.comtandfonline.com this compound has demonstrated a significantly greater propensity, 10- to 100-fold, to form DNA adducts compared to mitoxantrone in direct comparisons. nih.govtandfonline.comresearchgate.netnih.govpsu.edu

Role of Formaldehyde in DNA Adduct Formation

Formaldehyde plays a crucial role in facilitating the covalent binding of this compound to DNA. tandfonline.comresearchgate.nettandfonline.com It acts as a mediator in the formation of these adducts. tandfonline.comtandfonline.com The covalent link is established through a single methylene (B1212753) linkage provided by formaldehyde, reacting with the primary amine side chain of this compound and guanine (B1146940) bases in the DNA. latrobe.edu.au This formaldehyde-mediated reaction forms an aminal linkage at the N2 amino group of guanine in the DNA dinucleotide. tandfonline.comresearchgate.nettandfonline.commicropublication.org Studies have shown that this compound-DNA adduct formation is dependent on the concentration of both this compound and formaldehyde, with an absolute requirement for formaldehyde. nih.govnih.govpsu.edu Formaldehyde is a by-product of lipid oxidation and is found in cancer cells, suggesting a potential selective activation mechanism in the tumor microenvironment. tandfonline.com

Specificity for CpG Dinucleotide Sites and Methylation Influence

This compound, following activation by formaldehyde, demonstrates a preference for alkylating DNA at CpG dinucleotide sites. nih.govnih.gov Research indicates that this compound particularly favors the CpG motif. nih.govnih.gov Furthermore, the methylation status of cytosine within the CpG dinucleotide significantly influences the formation of these covalent adducts. This compound forms two- to five-fold more covalent adducts at 5'-CpG dinucleotide sites when cytosine at the C5-position is methylated. tandfonline.comtandfonline.comnih.govscispace.com This enhancement in adduct formation by CpG methylation has been consistently observed across different experimental techniques, including in vitro transcription assays, oligonucleotide band shift assays, and mass spectrometric analysis. nih.gov The methylation-mediated enhancement is highly sensitive to the specific position of the methyl group. nih.gov This suggests that this compound may selectively target the aberrant CpG methylation profiles often found in cancer cells, potentially contributing to its cytotoxic effects. nih.govnih.gov Cells deficient in CpG methylation have shown increased resistance to this compound compared to wild-type cells. nih.gov

Topoisomerase II Modulation

Stabilization of Topoisomerase II-DNA Cleavable Complexes

This compound functions as a topoisomerase II poison by stabilizing the transiently bound protein-DNA complex nih.govpsu.educenmed.com. This stabilization leads to the accumulation of cleavable complexes, which are intermediates in the topoisomerase II catalytic cycle where the enzyme is covalently attached to the cleaved DNA ends tandfonline.comtandfonline.com. Unlike doxorubicin and mitoxantrone, this compound is considered a weak inhibitor of topoisomerase II tandfonline.com. Studies using a pBR322 DNA cleavage assay have shown that this compound can induce the formation of linear double-strand DNA, indicative of topoisomerase II-mediated DNA cleavage researchgate.netresearchgate.net. This compound has also been shown to form covalent topoisomerase II-DNA complexes in cellular assays researchgate.netresearchgate.net.

Selectivity for Topoisomerase IIα Over Topoisomerase IIβ

A notable characteristic of this compound is its selectivity for topoisomerase IIα over topoisomerase IIβ researchgate.netresearchgate.netnih.gov. In in vitro assays, this compound has demonstrated greater selectivity for topoisomerase IIα compared to topoisomerase IIβ at various concentrations researchgate.netresearchgate.net. This selectivity is considered a potential factor contributing to this compound's attenuated cardiotoxicity observed in preclinical studies, as topoisomerase IIβ is the predominant isoform in post-mitotic cardiomyocytes, and its inhibition has been implicated in the cardiotoxicity of anthracyclines and mitoxantrone researchgate.netresearchgate.netnih.gov.

Induction of DNA Single- and Double-Strand Breaks

This compound intercalates into the major and minor grooves of DNA, which can result in the formation of DNA adducts tandfonline.comnih.gov. It also induces DNA strand breaks through the poisoning of topoisomerase II reactions researchgate.netmicropublication.org. While this compound can induce DNA double-strand breaks, as quantified by markers like γH2AX positive foci, it generally induces fewer double-strand breaks compared to doxorubicin tandfonline.comtandfonline.com. Early evidence suggested that this compound caused low levels of double-strand breaks in human tumor cells tandfonline.com. Some studies indicate that the induction of DNA double-strand breaks by this compound may not directly correlate with its potency as a cytotoxic agent, suggesting the involvement of additional mechanisms tandfonline.comnih.govpsu.edu. This compound can also directly alkylate DNA, forming stable DNA adducts and cross-strand breaks medicines.org.uksgul.ac.ukresearchgate.net. Formaldehyde, a metabolite found in cancer cells, can facilitate the covalent binding of this compound to DNA, leading to DNA alkylation tandfonline.com.

Mitotic Perturbations and Aberrant Cell Divisions

A significant aspect of this compound's mechanism of action involves inducing mitotic perturbations and subsequent aberrant cell divisions tandfonline.comtandfonline.comnih.govnih.gov. Unlike some other chemotherapeutic agents, this compound at therapeutic concentrations has been shown to have little or no effect on the cell cycle itself tandfonline.comtandfonline.com. Instead, tumor cells exposed to this compound undergo mitosis, but with observable aberrations tandfonline.comtandfonline.com.

Impairment of Chromosomal Segregation

This compound has been shown to impair chromosomal segregation during mitosis tandfonline.comnih.govtandfonline.comresearchgate.netresearchgate.netresearchgate.net. Studies in cell lines have demonstrated that this compound treatment leads to defective kinetochore attachments, which can result in the mis-segregation of chromosomes tandfonline.comnih.govtandfonline.comresearchgate.net. This impairment of chromosomal segregation can manifest as the formation of chromatin bridges between cells during division nih.govresearchgate.netresearchgate.net. Quantitative analyses have revealed a concentration- and time-dependent increase in the number of chromatin bridges formed after this compound treatment researchgate.netresearchgate.net. This effect appears to be due to perturbations occurring during interphase that affect centromere and kinetochore functions, rather than direct action on mitotic cells researchgate.net.

Formation of Micronuclei

A consequence of the impaired chromosomal segregation induced by this compound is the generation of micronuclei tandfonline.comnih.govtandfonline.comresearchgate.netresearchgate.netresearchgate.net. Micronuclei are small, extranuclear bodies containing chromatin that are formed from chromosomes or chromosome fragments that were not incorporated into the daughter nuclei during cell division nih.gov. An increase in micronucleated cells has been observed after this compound treatment in a concentration- and time-dependent manner nih.govresearchgate.netresearchgate.net. While γH2AX foci, a marker of DNA damage, may not be prominent in the main nuclei of this compound-treated cells, such foci are often detected in the micronuclei tandfonline.comnih.govresearchgate.net.

Data on the induction of chromosomal bridges and micronuclei by this compound can be illustrated in a table based on research findings:

| This compound Concentration | Treatment Duration | Chromosomal Bridges (% of cells) | Micronuclei (% of cells) | Source |

| 25 nM | 24 hours | 2.0 ± 3.3 | Not specified | researchgate.netresearchgate.net |

| 25 nM | 48 hours | 13.3 ± 8.1 | Increased | nih.govresearchgate.netresearchgate.net |

| 100 nM | 24 hours | 15.7 ± 10.5 | Increased | nih.govresearchgate.netresearchgate.net |

| 100 nM | 48 hours | Not specified | Increased | nih.govresearchgate.netresearchgate.net |

Note: Data is representative and compiled from indicated sources. Specific values may vary depending on cell line and experimental conditions.

Immunomodulatory Properties

Induction of Immunogenic Cell Death

Immunogenic cell death (ICD) is a mode of cell death that elicits an effective anti-tumor immune response. Dying cancer cells undergoing ICD release specific damage-associated molecular patterns (DAMPs) that alert the immune system to the presence of danger and stimulate anti-tumor immunity. Research suggests that this compound can induce immunogenic cell death. patsnap.comgoogle.com This induction of ICD is a crucial aspect of its mechanism, as it not only directly eliminates cancer cells but also transforms them into an in situ vaccine, potentially enhancing the long-term control of the disease. patsnap.com

Stimulation of Anti-Tumor Immune Response

The induction of ICD by this compound can lead to the stimulation of an anti-tumor immune response. patsnap.com By releasing DAMPs, this compound-treated cancer cells can promote the maturation and activation of dendritic cells, which are key antigen-presenting cells. patsnap.com These activated dendritic cells can then prime cytotoxic T lymphocytes (CTLs) to recognize and kill remaining cancer cells. patsnap.com Furthermore, this compound may modulate the activity of other immune cells, such as T-lymphocytes and natural killer cells, further contributing to an enhanced anti-tumor immune response. patsnap.comcore.ac.uk This ability to stimulate the immune system represents a significant advantage, potentially leading to more durable responses and overcoming mechanisms of immune evasion employed by tumors. patsnap.com

Preclinical Research on Pixantrone

In Vitro Cytotoxicity and Antiproliferative Studies

Pixantrone (B1662873) has demonstrated significant activity against various hematologic cancer cell lines in laboratory settings. Studies have shown that it effectively inhibits the proliferation and metabolic activity of multiple myeloma cell lines. nih.govnih.gov In one study, all tested myeloma cell lines showed a dose-dependent reduction in proliferation after 72 hours of incubation with this compound, with inhibitory effects starting at concentrations as low as 0.05 μM. nih.gov At a concentration of 0.25 μM, this compound inhibited proliferation to between 14.0% and 28.2% of control levels, depending on the specific cell line. nih.gov The half-maximal inhibitory concentration (IC50) for proliferation inhibition was estimated to be between 0.1 and 0.25 μM. nih.gov

The antiproliferative effects of this compound extend to other leukemia cell lines as well. In human leukemia K562 cells, this compound potently inhibited cell growth, with an IC50 value of 0.10 μM determined after a 72-hour incubation period. nih.gov The compound's effects appear to be primarily cytostatic (inhibiting cell growth) in the short term, with cytotoxic (cell-killing) effects, such as apoptosis, being observed after longer incubation periods of around seven days. nih.govnih.gov

Table 1: Effect of this compound on Proliferation of Myeloma Cell Lines

| Myeloma Cell Line | This compound Concentration (μM) | Proliferation Inhibition vs. Control | Reference |

|---|---|---|---|

| AMO-1 | 0.25 | Inhibited to 14.0 ± 3.2% | nih.gov |

| KMS-12-BM | 0.25 | Inhibited to 28.2 ± 4.2% | nih.gov |

| K562 (Leukemia) | 0.10 (IC50) | 50% growth inhibition | nih.gov |

The cytotoxic activity of this compound has also been evaluated against a variety of solid tumor cell lines. nih.gov Research has involved cell lines from breast cancer (MCF7, T47D), pancreatic adenocarcinoma (PANC1), and ovarian cancer (OVCAR 5, OVCAR 10, PEO1). researchgate.net In short-term (72-hour) cell viability assays, this compound did not show a substantial effect on proliferation. researchgate.net However, in longer-term clonogenic assays, which assess the ability of a single cell to grow into a colony, this compound demonstrated a dose-dependent reduction in colony formation across all tested solid tumor cell lines. nih.govresearchgate.net This suggests that the compound's lethal effects may manifest after successive rounds of cell division. nih.gov Investigations have also explored this compound as a potential treatment for metastatic breast cancer. drugbank.com

Numerous preclinical studies have compared the in vitro activity of this compound with the established chemotherapeutic agents doxorubicin (B1662922) and mitoxantrone (B413). In studies using myeloma cell lines, doxorubicin displayed stronger anti-proliferative activity at lower concentrations than this compound. nih.gov The IC50 for proliferation inhibition for doxorubicin was approximately 0.01 μM in most tested myeloma lines, and at a concentration of 0.05 μM, it almost completely halted proliferation. nih.gov

Similarly, in a panel of solid tumor cell lines, this compound was found to be less potent than doxorubicin at equimolar concentrations in both short-term and long-term assays. nih.gov Clonogenic assays revealed that cancer cells were 4.5 to 18.5 times more sensitive to doxorubicin than to this compound. researchgate.net However, it was noted that the T47D breast cancer cell line, which was the most sensitive to doxorubicin, was also the most sensitive to this compound, suggesting potential efficacy in doxorubicin-sensitive tumors. nih.gov

When compared to mitoxantrone, this compound exhibits some structural differences that may influence its biological activity. researchgate.net While both drugs can interact with DNA, this compound was found to be significantly less potent than mitoxantrone in both inducing DNA incision and inhibiting the endonuclease activity of human AP endonuclease 1 (APE1). researchgate.net In studies with the rat myocardial cell line H9C2, this compound was found to be far less toxic than doxorubicin. aacrjournals.org Furthermore, in etoposide-resistant K/VP.5 leukemia cells, the cross-resistance to this compound (5.7-fold) was comparable to that observed for doxorubicin (5.1-fold) and mitoxantrone (4.2-fold). nih.gov

Table 2: Comparative In Vitro Potency (IC50)

| Compound | Cell Line Type | IC50 for Proliferation Inhibition (μM) | Reference |

|---|---|---|---|

| This compound | Myeloma | ~0.1 - 0.25 | nih.gov |

| Doxorubicin | Myeloma | ~0.01 | nih.gov |

| This compound | K562 Leukemia | 0.10 | nih.gov |

The cytotoxic effects of this compound are consistently shown to be concentration-dependent. In studies on myeloma cell lines, this compound dose-dependently inhibited the metabolic activity of mitochondria. nih.gov The IC50 for this inhibition was cell-line dependent, ranging from 0.5 μM to 5 μM. nih.gov For example, the AMO-1 and KMS-12-BM cell lines were more sensitive, with an IC50 of approximately 0.5 μM. nih.gov

In non-differentiated H9c2 rat heart myoblast cells, a 48-hour exposure to this compound resulted in a concentration-dependent decrease in cell viability as measured by the neutral red (NR) uptake assay. nih.gov Viability was 87.07% at 0.1 μM, 76.25% at 1 μM, and dropped to 23.08% at 10 μM. nih.gov Similar concentration-dependent mitochondrial dysfunction was observed using an MTT assay in the same cell line. nih.gov These findings underscore that as the concentration of this compound increases, its inhibitory and cytotoxic effects on cells become more pronounced.

In Vivo Efficacy Studies in Animal Models

Early preclinical research evaluated the anticancer activity of this compound in in vivo animal models of hematologic cancers. nih.gov The activity of this compound was directly compared against doxorubicin in murine models of lymphoma and leukemia. nih.gov In these initial studies, this compound was found to have superior anticancer activity compared to doxorubicin. nih.gov Subsequent animal studies comparing this compound with both doxorubicin and mitoxantrone at equiactive doses further demonstrated its efficacy. nih.gov While these studies also highlighted a reduced cardiotoxic potential for this compound, they confirmed its potent antineoplastic effects in these in vivo models. nih.govnih.gov

Anticancer Activity in Disseminated Tumor Models

Preclinical studies have demonstrated the cytotoxic activity of this compound against a variety of cancer cell lines, with particular efficacy noted in hematologic cancers. In vivo testing of this compound against pediatric solid tumor xenografts showed modest activity. In these studies, this compound induced significant differences in event-free survival (EFS) distribution compared to controls in 2 out of 8 solid tumor xenografts evaluated. nih.gov An objective response, specifically a complete response, was observed in one Wilms tumor xenograft model, KT-10. nih.gov Additionally, a statistically significant delay in the time to event was recorded in the Rh36 embryonal rhabdomyosarcoma model. nih.gov However, this compound did not show significant inhibition of tumor growth in any of the three Ewing sarcoma xenografts tested. nih.gov

Further preclinical investigations have explored this compound's efficacy in models of multiple myeloma. These studies revealed that this compound significantly inhibited the proliferation and metabolic activity of all tested myeloma cell lines. nih.gov The anti-myeloma effects were more pronounced in the tumor cells compared to stromal cells, mesenchymal stem cells, and peripheral blood mononuclear cells from healthy controls. nih.gov In an adapted in vivo model, the chorioallantoic membrane (CAM) assay, this compound was shown to strongly reduce the growth of myeloma cells. nih.gov

Table 1: In Vivo Activity of this compound in Pediatric Solid Tumor Xenografts

| Xenograft Line | Histology | EFS Activity | Response Activity |

|---|---|---|---|

| KT-10 | Wilms Tumor | High | CR (Complete Response) |

| Rh36 | Embryonal Rhabdomyosarcoma | Intermediate | - |

| Ewing Sarcoma Models (3) | Ewing Sarcoma | Not Significant | - |

Data sourced from preclinical testing programs. nih.gov

Assessment in Models of Multiple Sclerosis

The therapeutic potential of this compound has been evaluated in preclinical models of multiple sclerosis, primarily using the experimental allergic encephalomyelitis (EAE) model in rats, which mimics many of the clinical and pathological features of the human disease. nih.govtranspharmation.com In a key study, this compound demonstrated the ability to reduce the severity of acute EAE and decrease the relapse rate in chronic relapsing EAE. nih.gov

The immunosuppressive effects of this compound were evidenced by a marked and long-lasting decrease in CD3+, CD4+, CD8+, and CD45RA+ blood cells, an effect that was also observed with the comparator agent, mitoxantrone. nih.gov Furthermore, treatment with this compound led to reduced anti-myelin basic protein (MBP) titers. nih.gov In vitro tests on both human and rodent cells showed that this compound was effective at inhibiting mitogen- and antigen-induced T-cell proliferation at concentrations achievable through intravenous administration in humans. nih.gov Notably, cardiotoxicity, a significant concern with mitoxantrone, was only observed in the mitoxantrone-treated rats in this study, highlighting a favorable safety profile for this compound in this preclinical setting. nih.gov These findings suggest that this compound is a promising immunosuppressant agent for potential clinical use in multiple sclerosis. nih.gov

Table 2: Effect of this compound in Rat Experimental Allergic Encephalomyelitis (EAE) Model

| Parameter | Observation |

|---|---|

| Clinical Severity (Acute EAE) | Reduced |

| Relapse Rate (Chronic Relapsing EAE) | Decreased |

| Immune Cell Counts (CD3+, CD4+, CD8+, CD45RA+) | Marked and long-lasting decrease |

| Anti-MBP Titers | Reduced |

| T-cell Proliferation (in vitro) | Inhibited at clinically relevant concentrations |

| Cardiotoxicity | Not observed, unlike with mitoxantrone |

Based on findings from Cavaletti et al., 2004. nih.gov

Mechanistic Investigations in Preclinical Settings

DNA Damage Assays (e.g., γH2AX foci, Comet assay)

The investigation into this compound's mechanism of action has included various DNA damage assays. One of the key markers for DNA double-strand breaks is the phosphorylation of histone H2AX, forming γH2AX, which accumulates at the site of damage creating visible foci. nih.govmdpi.complos.org Studies have shown that this compound can induce DNA double-strand breaks as measured by a cellular phospho-histone γH2AX assay. researchgate.netnih.gov

However, other research presents a more nuanced picture of this compound's effect on DNA damage signaling. In a study using a panel of solid tumor cell lines, it was found that at concentrations that effectively reduced clonogenic cell survival, this compound did not induce detectable γH2AX foci in the main nuclei of the cells. nih.gov This suggests a lack of a canonical DNA damage response. nih.gov Interestingly, in these this compound-treated cells, γH2AX foci were often detected within micronuclei that formed after aberrant cell divisions. nih.gov This indicates that this compound may induce a form of latent DNA damage that does not trigger the typical DNA damage response checkpoints but becomes apparent during mitosis, impairing the fidelity of chromosome segregation. nih.gov

Topoisomerase II Cleavage and Decatenation Assays

A primary mechanism of action for this compound is its function as a topoisomerase II poison. drugbank.com Topoisomerase II enzymes are crucial for resolving DNA topological problems during processes like replication and chromosome segregation. nih.gov Assays that measure the inhibition of kinetoplast DNA (kDNA) decatenation are standard for evaluating the activity of topoisomerase II inhibitors. researchgate.netnih.gov

Preclinical studies have demonstrated that this compound effectively inhibits the decatenation of kDNA by both topoisomerase IIα and topoisomerase IIβ. nih.gov In these assays, the ability of this compound to inhibit the decatenation activity of both isoforms was found to be similar to that of doxorubicin. nih.gov

Furthermore, in a pBR322 DNA cleavage assay, this compound was shown to produce linear double-strand DNA, which is characteristic of a topoisomerase II poison that stabilizes the enzyme-DNA cleavage complex. researchgate.netnih.gov While this compound acts as a poison for both topoisomerase IIα and topoisomerase IIβ, it has been shown to be more selective for topoisomerase IIα in stabilizing the enzyme-DNA covalent complexes in cellular assays. nih.gov This selectivity for the topoisomerase IIα isoform, which is more prevalent in proliferating cancer cells, may contribute to its anticancer activity. nih.gov

Cell Cycle Analysis and Mitotic Spindle Integrity

Instead, the cytotoxic effects of this compound are linked to perturbations in mitosis. nih.gov Live-cell videomicroscopy has shown that cells treated with this compound undergo multiple rounds of aberrant cell division before ultimately dying. nih.gov These cells exhibit abnormal mitosis characterized by impaired chromosome segregation, leading to the formation of chromatin bridges and micronuclei. nih.gov It is suggested that this compound may disrupt chromosome segregation by generating merotelic kinetochore attachments, which lead to chromosome non-disjunction. nih.gov This impairment of mitotic fidelity, without the activation of the DNA damage response or mitotic checkpoints, represents a distinct mechanism of this compound-induced cell death. nih.gov

Studies on Reactive Oxygen Species Generation

The generation of reactive oxygen species (ROS) is a known mechanism of cardiotoxicity for many anthracyclines. nih.gov Preclinical studies have been conducted to assess the potential of this compound to generate ROS. In an enzymatic reducing system, specifically a xanthine oxidase/hypoxanthine system under hypoxic conditions, this compound was shown to produce semiquinone free radicals. nih.gov

However, in a cellular context, using K562 cell suspensions, no detectable semiquinone free radicals were produced by this compound. researchgate.netnih.gov This discrepancy is likely attributable to the low cellular uptake of this compound. researchgate.netnih.gov Consistent with these findings, this compound was not effective in producing reactive oxygen species in K562 cells, as measured by the oxidation of 2',7'-dichlorodihydrofluorescein (DCFH). nih.gov The reduced ability of this compound to generate ROS in a cellular environment is considered a key factor in its lower cardiotoxicity profile compared to agents like doxorubicin. nih.govdrugbank.com This is further supported by the fact that this compound does not bind to iron(III), which prevents it from inducing iron-based oxidative stress. researchgate.netnih.gov

Table 3: Semiquinone Free Radical Formation by this compound

| System | Observation |

|---|---|

| Enzymatic (Xanthine Oxidase/Hypoxanthine) | Semiquinone free radicals produced |

| Cellular (K562 cell suspension) | No detectable semiquinone free radicals |

Data from Hasinoff et al., 2016. nih.gov

Clinical Research and Therapeutic Efficacy of this compound

This compound, an aza-anthracenedione, has been investigated as a treatment option for patients with relapsed or refractory aggressive non-Hodgkin Lymphoma (NHL), a population with limited effective treatment options. tandfonline.comdovepress.com Its clinical development has included both monotherapy and combination therapy approaches.

Monotherapy Trials in Relapsed/Refractory Aggressive Non-Hodgkin Lymphoma (NHL)

The efficacy of this compound as a single agent has been evaluated in several clinical trials in patients with relapsed or refractory aggressive NHL. tandfonline.comdovepress.com

Phase I/II Clinical Studies

Phase III Pivotal Trials (e.g., PIX301)

The pivotal Phase III trial, known as PIX301 (also referred to as EXTEND), was a controlled, multicenter, open-label study comparing this compound monotherapy to investigator's choice of single-agent chemotherapy in patients with multiply relapsed or refractory aggressive NHL. dovepress.comascopubs.orgresearchgate.net Patients enrolled in PIX301 had received at least two prior chemotherapy regimens. dovepress.comascopubs.org The study randomized 140 patients (70 to the this compound arm and 70 to the comparator arm). ascopubs.org The comparator agents included vinorelbine, oxaliplatin, ifosfamide, etoposide (B1684455), or mitoxantrone, with gemcitabine (B846) and rituximab (B1143277) also permitted in the US. ascopubs.org this compound was administered on days 1, 8, and 15 of a 28-day cycle for up to 6 cycles. dovepress.comascopubs.org

A post hoc analysis of the PIX301 study specifically examined the effect of this compound in patients with histologically confirmed relapsed or refractory aggressive B-cell NHL who were receiving treatment as a third or fourth line. researchgate.netnih.gov This analysis included 97 patients (50 in the this compound group and 47 in the comparator group). researchgate.net

A post-hoc analysis of PIX301 focusing on patients receiving third or fourth-line therapy with centrally confirmed aggressive B-cell NHL showed a significantly higher CR/CRu rate of 23.1% with this compound versus 5.1% with the comparator (P = 0.047). researchgate.netnih.gov The ORR in this subgroup was 43.6% for this compound compared to 12.8% for the comparator (P = 0.005). researchgate.netnih.gov In patients in the third or fourth line who had previously received rituximab, this compound produced a better ORR (45.0% vs. 11.1%, P = 0.033) and CR (30.0% vs. 5.6%, P = 0.093) than the comparator. nih.gov

Data on Response Rates in PIX301 Trial:

| Response Type | This compound (n=70) | Comparator (n=70) | P-value | Source |

| CR/CRu Rate | 20.0% | 5.7% | 0.02 | ascopubs.orgtargetedonc.com |

| ORR | 40.0% | 14.3% | 0.001 | openaccessjournals.comtargetedonc.com |

Data on Response Rates in PIX301 Post-Hoc Analysis (3rd or 4th line, centrally confirmed aggressive B-cell NHL):

| Response Type | This compound (n=50) | Comparator (n=47) | P-value | Source |

| CR/CRu Rate | 23.1% | 5.1% | 0.047 | researchgate.netnih.gov |

| ORR | 43.6% | 12.8% | 0.005 | researchgate.netnih.gov |

An extended survival analysis of PIX301 reported that some patients who achieved a complete or unconfirmed complete response survived without progression for more than 400 days. researchgate.netspandidos-publications.comnih.gov Prior response to previous therapies did not appear to affect long-term response to this compound. researchgate.netnih.gov

Data on Survival Outcomes in PIX301 Trial:

| Outcome | This compound | Comparator | Hazard Ratio (95% CI) | P-value | Source |

| Median PFS | 5.3 months | 2.6 months | 0.60 (0.42–0.86) | 0.005 | tandfonline.comdovepress.com |

| Median OS | 10.2 months | 7.6 months | 0.79 (0.53–1.18) | 0.251 (NS) | tandfonline.comdovepress.com |

In the post-hoc analysis of PIX301 in the third or fourth-line setting with previous rituximab, the median PFS was 5.4 months with this compound versus 2.8 months with the comparator (HR 0.52, 95% CI 0.26–1.04). nih.gov

Combination Therapy Regimens

The potential for combining this compound with other agents has been explored with the goal of improving outcomes in patients with NHL. tandfonline.com

Rationale for Combination Approaches

The rationale for using this compound in combination therapy stems from several factors. Despite the efficacy shown in monotherapy trials like PIX301, relapsed or refractory aggressive NHL remains a difficult-to-treat disease with a need for improved response rates and survival outcomes. tandfonline.comdovepress.com Combining agents with different mechanisms of action can potentially lead to synergistic effects, overcoming resistance mechanisms and improving the depth and durability of responses. researchgate.net

This compound's distinct chemical structure and pharmacological properties, which differentiate it from traditional anthracyclines and anthracenediones, suggest its potential for use in patients who may have reached cumulative dose limits with other agents or in combinations where its profile could be advantageous. tandfonline.comnih.gov The development of this compound aimed to reduce the likelihood of cardiotoxicity compared to anthracyclines, potentially allowing its use in patients with prior anthracycline exposure or in combination regimens where cumulative cardiac risk is a concern. researchgate.netnih.gov

Ongoing and completed trials have investigated this compound in combination with other drugs, including targeted therapies, with the aim of improving survival in heavily pretreated patients. tandfonline.com Combination regimens being explored include this compound with rituximab in relapsed or refractory DLBCL or follicular grade 3 lymphoma, this compound with obinutuzumab in relapsed aggressive B-cell lymphoma, and this compound, bendamustine, and rituximab in relapsed/refractory B-cell NHL. tandfonline.com A phase I/II study (PREBEN) is investigating the combination of this compound, etoposide, bendamustine, and rituximab in patients with relapsed aggressive B- or T-cell NHL. tandfonline.comclinicaltrialsregister.eu There is evidence of potential efficacy for the this compound, bendamustine, and etoposide combination (with or without rituximab) as salvage therapy. researchgate.net

Clinical Research and Therapeutic Efficacy of Pixantrone

Therapeutic Applications in Specific Lymphoma Subtypes

Diffuse Large B-cell Lymphoma (DLBCL)

Diffuse Large B-cell Lymphoma is the most common subtype of NHL and is characterized by aggressive behavior. karger.com While a significant proportion of patients are cured with initial therapy, a considerable number will relapse or have refractory disease, presenting a challenge due to limited effective treatment options. dovepress.comkarger.com

Post-hoc analyses of the PIX301 study in patients with aggressive B-cell lymphoma (including DLBCL and transformed indolent lymphoma) receiving third or fourth-line therapy showed an ORR of 43.6% versus 12.8% (p = 0.005) and a CR/CRu rate of 23.1% versus 5.1% (p = 0.047) for pixantrone (B1662873) compared to the comparator group. tandfonline.com In patients receiving third or fourth-line therapy with previous rituximab (B1143277) exposure, this compound yielded better ORR (45.0% vs. 11.1%, P = 0.033) and CR (30.0% vs. 5.6%, P = 0.093), and a median PFS of 5.4 months versus 2.8 months. researchgate.net

Real-world data on this compound in heavily pretreated relapsed/refractory DLBCL patients have shown varied results. An Italian cohort of the PIXA Registry, including 15 heavily pretreated DLBCL patients, reported an ORR of 26.7% and a best response rate of 46.7%. karger.com The median PFS was 6 months, and the median OS was 13 months. karger.com A UK retrospective study of 92 relapsed/refractory DLBCL patients treated with this compound showed an ORR of 24% (CR: 10%, PR: 14%), a median PFS of 2.0 months, and a median OS of 3.4 months. austinpublishinggroup.com Conversely, a real-world study in elderly relapsed/refractory DLBCL patients (n=13) reported an ORR of 46%, with 3 patients achieving CR and 3 achieving partial remission (PR). austinpublishinggroup.comaustinpublishinggroup.com All responders in this study were sensitive to prior anthracycline-based regimens. austinpublishinggroup.com

Combination regimens including this compound have also been explored. A phase I/II study assessed the PSHAP regimen (this compound, methylprednisolone, cisplatin, and cytarabine) in relapsed/refractory aggressive NHL (mainly DLBCL). dovepress.com This regimen showed promising efficacy with a CR rate of 37% and an ORR of 58%. dovepress.com The R-CPOP regimen (rituximab, this compound, cyclophosphamide, vincristine, prednisone) was investigated in a phase II study in adult patients with CD20+ DLBCL, showing a CR/CRu rate of 75% compared to 84% with R-CHOP. dovepress.com While non-inferiority to R-CHOP was not confirmed due to early study termination, the cardiac toxicity data supported further investigation of this compound in this setting, particularly in patients with high cardiac risk. dovepress.com An ongoing phase II study is evaluating R-CPOP in elderly DLBCL patients, including those with impaired cardiac function, with initial results suggesting feasibility and acceptable tolerability. dovepress.com

The Phase III PIX306 study compared this compound plus rituximab (PIX+R) to gemcitabine (B846) plus rituximab (GEM+R) in patients with relapsed aggressive B-cell NHL (DLBCL or follicular lymphoma grade 3) not eligible for stem cell transplantation. tandfonline.comcancerresearchuk.orgoncology-central.comnih.govnih.gov The study did not meet its primary endpoint of improved PFS. nih.gov Median PFS was 7.3 months with PIX+R and 6.3 months with GEM+R (HR: 0.85; P = 0.28). nih.gov Median OS was 13.3 months with PIX+R and 19.6 months with GEM+R (HR: 1.13). nih.gov However, the ORR was higher with PIX+R (61.9%) compared to GEM+R (43.9%), and the CR rate was 35.5% versus 21.7%. nih.gov

Here is a summary of response rates observed in some studies of this compound in DLBCL:

| Study Type | Regimen | Patient Population | ORR (%) | CR (%) |

| Phase II openaccessjournals.com | This compound | R/R DLBCL (heavily pretreated) | 27 | 15 |

| Phase III (PIX301) openaccessjournals.comtandfonline.com | This compound | R/R Aggressive NHL (includes DLBCL) | 40 | 24 (CR/CRu) |

| PIX301 (3rd/4th line, B-cell NHL) tandfonline.com | This compound | R/R Aggressive B-cell NHL | 43.6 | 23.1 (CR/CRu) |

| PIX301 (3rd/4th line, with prior rituximab) researchgate.net | This compound | R/R Aggressive B-cell NHL | 45.0 | 30.0 |

| Real-world (Italy) karger.com | This compound | R/R DLBCL (heavily pretreated) | 26.7 | - |

| Real-world (UK) austinpublishinggroup.com | This compound | R/R DLBCL | 24 | 10 |

| Real-world (Greece, elderly) austinpublishinggroup.comaustinpublishinggroup.com | This compound | R/R DLBCL (heavily pretreated elderly) | 46 | 23 |

| Phase I/II dovepress.com | PSHAP | R/R Aggressive NHL (mainly DLBCL) | 58 | 37 |

| Phase II dovepress.com | R-CPOP | CD20+ DLBCL (first-line) | - | 75 (CR/CRu) |

| Phase III (PIX306) nih.gov | PIX+R | R/R Aggressive B-cell NHL (DLBCL/FL Gr 3) | 61.9 | 35.5 |

Follicular Lymphoma Grade 3

Follicular Lymphoma Grade 3 is considered an aggressive B-cell lymphoma and is often included in studies evaluating treatments for aggressive NHL. dovepress.comcancerresearchuk.orgoncology-central.comnih.gov

Aggressive B-cell Lymphoma

This compound has been specifically investigated in the broader category of aggressive B-cell lymphoma, which includes DLBCL, transformed indolent lymphoma, and follicular lymphoma grade 3. openaccessjournals.comsgul.ac.uktandfonline.com

The European Medicines Agency granted conditional marketing approval for this compound as monotherapy for the treatment of adult patients with multiply relapsed or refractory aggressive B-cell NHL. sgul.ac.uktandfonline.comtandfonline.com This approval was based on the results of the PIX301 study, which demonstrated superior response rates and prolonged PFS with this compound compared to physician's choice in this patient population. sgul.ac.uktandfonline.com

In a phase II study of relapsed aggressive NHL, single-agent this compound showed an ORR of 27% and a CR rate of 15%. nih.govnih.gov

A real-world study conducted in Spain and Italy involving 79 patients with multiply relapsed or refractory aggressive B-cell NHL reported an ORR of 29% (CR: 13.2%, PR: 15.2%) with this compound monotherapy. nih.gov Patients who received at least two cycles of this compound showed a slightly higher ORR of 36.8% (CR: 17.5%, PR: 19.3%). nih.gov

Combination regimens have also shown activity in aggressive B-cell lymphoma. The BSHAP regimen (BBR-2778, methylprednisolone, cisplatin, and cytosine arabinosine) achieved an ORR of 58% and a CR rate of 37% in intensively pretreated patients with relapsed aggressive NHL. nih.gov The PREBEN/PEBEN regimen (this compound, bendamustine, etoposide (B1684455), rituximab) in relapsed/refractory NHL patients showed an ORR of 68% (CR: 40%, PR: 28%) in a real-life analysis. dovepress.com

Potential Role in Indolent Lymphomas

While this compound is primarily studied and approved for aggressive B-cell lymphomas, there is some exploration of its potential role in indolent lymphomas, although it is not currently approved for this indication. dovepress.comnih.gov

A phase III study evaluated this compound in combination with rituximab in patients with relapsed or refractory indolent lymphomas (mostly follicular lymphomas grade I and II). dovepress.comnih.gov The results suggested that this combination might be more effective than rituximab alone, with an ORR of 75% versus 33%, a CR rate of 35% versus 11%, and a PR rate of 40% versus 22%. dovepress.comnih.gov The time to progression was also longer with the this compound-rituximab combination (13.2 months vs 8.1 months). dovepress.comnih.gov

This compound has also been evaluated in a phase I study in patients with relapsed indolent NHL (mostly follicular lymphoma and small lymphocytic lymphoma) as part of the FDP-R regimen (fludarabine, dexamethasone, this compound, and rituximab). dovepress.comnih.govmedpath.com This regimen demonstrated high activity with an ORR of 89% (CR: 63%, uCR: 7%, PR: 19%) and durable responses (median response duration of 23 months). dovepress.comnih.gov

Despite these promising results in indolent lymphomas, the data are considered not yet mature, and further research is needed to establish a definitive role for this compound in this setting. dovepress.comnih.gov

Pharmacology and Drug Metabolism Research

Pharmacokinetics

The pharmacokinetics of pixantrone (B1662873) have been studied following intravenous administration, revealing a profile characterized by rapid distribution and slower elimination. The pharmacokinetics appear to be dose-independent within the range of 3 to 105 mg/m². nih.goveuropa.eunih.gov

Volume of Distribution

This compound exhibits a large volume of distribution, indicating its extensive distribution into body tissues. Reported values for the volume of distribution vary, with ranges from 9.7 to 29.7 L/kg and mean values between 13.5 to 17.5 L/kg cited in some studies. drugbank.comnih.govresearchgate.net Another source indicates a large volume of distribution of approximately 26 L or 25.8 L. nih.govnih.govdovepress.com

| Parameter | Value (Range) | Units | Source |

| Volume of Distribution | 9.7 - 29.7 | L/kg | drugbank.comnih.gov |

| Volume of Distribution | 13.5 - 17.5 | L/kg | researchgate.net |

| Volume of Distribution | ~26 or 25.8 | L | nih.govnih.govdovepress.com |

Plasma Protein Binding

This compound is weakly bound to serum proteins. Approximately 50% of the drug is bound to plasma proteins. nih.goveuropa.eunih.govnih.govdovepress.com

| Parameter | Value (%) | Source |

| Plasma Protein Binding | ~50 | nih.goveuropa.eunih.govnih.govdovepress.com |

Elimination Pathways (Biliary Excretion)

Elimination of this compound appears to be mainly nonrenal. nih.goveuropa.eunih.govdovepress.combibliotekanauki.pl Biliary excretion of the unchanged drug is considered the most important clearance mechanism. nih.goveuropa.eunih.govdovepress.comtaylorandfrancis.comguidechem.comchemicalbook.com Renal excretion accounts for a low percentage of the administered dose, less than 10% in 0-24 hours or accounting for 10% of the dose in 24 hours following administration. nih.goveuropa.eubibliotekanauki.pl Metabolism does not seem to be a primary elimination pathway for this compound. nih.goveuropa.eutaylorandfrancis.comguidechem.comchemicalbook.com Acetylated metabolites, which are the major biotransformation products, are pharmacologically inactive and metabolically stable. nih.goveuropa.eutaylorandfrancis.comguidechem.comchemicalbook.com

Terminal Half-Life

This compound exhibits a prolonged elimination phase. The terminal half-life has been reported with some variability across studies. Ranges include 14.7 to 31.9 hours and 14.5 to 44.8 hours. europa.eudrugbank.comnih.govresearchgate.netbibliotekanauki.pl Mean terminal half-life values have been reported as approximately 23 hours or 23.3 ± 8.0 hours, with a median of 21.2 hours. nih.goveuropa.eunih.govbibliotekanauki.pl An earlier study indicated a mean half-life of 12 hours in humans. tandfonline.com

| Parameter | Value (Range) | Units | Source |

| Terminal Half-Life | 14.7 - 31.9 | hours | drugbank.comnih.govresearchgate.net |

| Terminal Half-Life | 14.5 - 44.8 | hours | europa.eubibliotekanauki.pl |

| Mean Half-Life | ~23 or 23.3 ± 8.0 | hours | nih.goveuropa.eunih.govbibliotekanauki.pl |

| Median Half-Life | 21.2 | hours | nih.goveuropa.eubibliotekanauki.pl |

| Mean Half-Life (earlier study) | 12 | hours | tandfonline.com |

Drug-Drug Interactions

While formal drug-drug interaction studies in humans have been limited or not reported bibliotekanauki.plengland.nhs.ukhse.ie, preclinical and in vitro data provide some insights into potential interactions.

Interactions with Other Chemotherapeutic Agents

Clinical studies with this compound have not reported interactions with agents such as cytarabine, cisplatin, or methylprednisolone. bibliotekanauki.pl this compound is a substrate for the membrane transport proteins P-glycoprotein/BCRP and OCT1. europa.eunih.govdovepress.com Agents that inhibit these transporters, such as cyclosporine A, tacrolimus, ritonavir, saquinavir, or nelfinavir, could potentially decrease the hepatic uptake and excretion of this compound, leading to increased toxicity. europa.eunih.govdovepress.com Conversely, inducers of these transporters, like rifampicin, carbamazepine, and glucocorticoids, might increase this compound excretion and potentially reduce its efficacy. nih.govdovepress.com In vitro analysis of common human cytochrome P450 (CYP) isoforms has suggested possible mixed-type inhibition of CYP1A2 and CYP2C8 by this compound, which may have clinical relevance. nih.govdovepress.com this compound has also been noted to potentially interact with other chemotherapeutic agents and immunosuppressive drugs, which could exacerbate myelosuppression. patsnap.com

Interactions with Immunosuppressive Drugs

This compound itself has demonstrated immunosuppressant activity in pharmacodynamic studies. guidetopharmacology.orgresearchgate.net While formal drug-drug interaction studies in humans specifically investigating interactions with immunosuppressive drugs have not been extensively reported nih.govbibliotekanauki.pljournalsmededu.plengland.nhs.uk, the risk or severity of immunosuppression can theoretically be increased when this compound is combined with other immunosuppressive agents. For example, it has been noted that the risk or severity of immunosuppression may be increased when this compound is combined with etrasimod. drugbank.com

Preclinical studies have indicated that this compound has a similar mechanism of action to mitoxantrone (B413) on the effector function of lymphomonocyte B and T cells in experimental allergic encephalomyelitis, but with lower cardiotoxicity. wikipedia.org this compound has been shown to inhibit antigen-specific and mitogen-induced lymphomononuclear cell proliferation, as well as IFN-gamma production in vitro. medchemexpress.com

Impact of Cytochrome P450 Enzymes on Metabolism

The role of cytochrome P450 (CYP) enzymes in the metabolism of this compound appears limited. nih.govtaylorandfrancis.combibliotekanauki.pljournalsmededu.pl In vitro studies analyzing the most common human CYP isoforms have indicated possible mixed-type inhibition of CYP1A2 and CYP2C8, which could be clinically relevant. nih.govtandfonline.comtandfonline.com However, no other significant interactions with other CYP enzymes have been observed in these in vitro analyses. nih.gov

Despite the limited role of CYP enzymes in its primary metabolism, this compound is a substrate for membrane transport proteins, including P-glycoprotein/BCRP and OCT1. nih.govjournalsmededu.pl Agents that inhibit these transporters, such as cyclosporine A, tacrolimus, ritonavir, saquinavir, or nelfinavir, could potentially decrease the hepatic uptake and excretion of this compound, leading to increased systemic exposure and potentially higher toxicity. nih.gov Conversely, inducers of these transporters, such as rifampicin, carbamazepine, and glucocorticoids, might increase this compound excretion, potentially reducing its efficacy. nih.govjournalsmededu.pl In vitro studies suggest that this compound has only a weak capacity to inhibit P-glycoprotein, BCRP, and BSEP transport mechanisms. nih.gov

Based on these findings, while CYP-mediated metabolism of this compound is not considered a major elimination pathway, potential interactions involving CYP1A2 and CYP2C8 inhibition, as well as interactions with drug transporters, warrant consideration.

Summary of Potential Drug Interactions

| Drug Class/Mechanism | Potential Interaction with this compound | Clinical Relevance (Based on available data) |

| Immunosuppressive Drugs | Increased risk/severity of immunosuppression (e.g., Etrasimod) | Theoretical/Observed with specific agents drugbank.com |

| CYP1A2 Inhibitors | Potential increase in plasma concentration of CYP1A2 substrates | Possible clinical relevance (in vitro data) nih.govtandfonline.comtandfonline.com |

| CYP2C8 Inhibitors | Potential increase in plasma concentration of CYP2C8 substrates | Possible clinical relevance (in vitro data) nih.govtandfonline.comtandfonline.com |

| P-glycoprotein/BCRP Inhibitors | Potential increase in this compound systemic exposure and toxicity | Theoretical (in vitro data) nih.gov |

| OCT1 Inhibitors | Potential decrease in hepatic uptake and excretion of this compound | Theoretical (in vitro data) nih.gov |

| Efflux Transporter Inducers | Potential decrease in this compound systemic exposure and efficacy | Theoretical (in vitro data) nih.govjournalsmededu.pl |

Cardiac Safety Research and Cardiotoxicity Mechanisms

Comparative Cardiotoxicity Studies

Preclinical and clinical studies have been conducted to evaluate the cardiac safety of pixantrone (B1662873) in comparison to doxorubicin (B1662922) and mitoxantrone (B413). tandfonline.comtandfonline.com

Preclinical studies in murine models have demonstrated that this compound exhibits minimal or no significant cardiotoxicity compared to doxorubicin and mitoxantrone, which induced significant cardiac damage at equiactive doses. biospace.comnih.gov In studies involving repeated treatment cycles, doxorubicin or mitoxantrone resulted in marked degenerative cardiomyopathy, whereas this compound treatment was associated with minimal changes. tandfonline.comtandfonline.com

A study in CD1 female mice compared the cumulative cardiotoxic potential of this compound, doxorubicin, and mitoxantrone in both doxorubicin-pretreated and doxorubicin-naïve animals. nih.gov In doxorubicin-pretreated mice, subsequent exposure to doxorubicin or mitoxantrone significantly worsened pre-existing degenerative cardiomyopathy. nih.gov In contrast, this compound did not exacerbate the pre-existing cardiomyopathy in these animals. nih.gov In doxorubicin-naïve mice, only minimal cardiac changes were observed after repeated cycles of this compound, while two cycles of doxorubicin or mitoxantrone led to marked or severe degenerative cardiomyopathy. nih.gov

In vitro studies using neonatal rat myocytes also showed that this compound was significantly less damaging than doxorubicin or mitoxantrone, as measured by lactate (B86563) dehydrogenase release. researchgate.netaacrjournals.orgnih.gov this compound was found to be 10 to 12-fold less toxic to these cells than doxorubicin. researchgate.netnih.gov

Here is a summary of preclinical findings:

| Agent | Cardiotoxicity in Doxorubicin-Naïve Mice (Repeated Cycles) | Cardiotoxicity in Doxorubicin-Pretreated Mice (Subsequent Exposure) | Myocyte Damage (In vitro, Rat) |

| This compound | Minimal changes | Did not worsen pre-existing cardiomyopathy | 10-12-fold less damaging than Doxorubicin |

| Doxorubicin | Marked or severe degenerative cardiomyopathy | Significant worsening of pre-existing cardiomyopathy | High |

| Mitoxantrone | Marked or severe degenerative cardiomyopathy | Significant worsening of pre-existing cardiomyopathy | High |

The reduced cardiotoxic potential observed in preclinical models, particularly in animals with prior doxorubicin exposure, suggested that this compound might be useful in patients previously treated with anthracyclines. nih.govresearchgate.net Clinical trials have evaluated this compound in patient populations that often have a history of prior anthracycline exposure, such as those with relapsed or refractory aggressive non-Hodgkin lymphoma. nih.govkarger.com

Studies have shown compelling evidence that this compound does not cause anthracycline-like cardiotoxicity or precipitate subclinical cardiotoxicity induced by prior anthracycline treatment in these patients. karger.com In a phase III trial, a significant proportion of patients treated with this compound had a lifetime cumulative anthracycline dose (prior doxorubicin plus this compound) exceeding 400 mg/m², a dose typically associated with a 5% risk of heart failure. tandfonline.com Patients receiving six cycles of this compound were exposed to a lifetime cumulative anthracycline dose of approximately 600 mg/m². tandfonline.com Despite this, long-term cardiac data, while still requiring further assessment, have suggested that this compound is well tolerated even in patients with previous exposure to anthracyclines. openaccessjournals.com

In a randomized phase II study in patients with metastatic breast cancer, including those previously treated with anthracyclines and/or taxanes, this compound appeared safe with minimal cardiotoxicity. nih.govoup.com Six patients experienced an ejection fraction (EF) drop (4 grade 2, 2 grade 3) with a mean drop of 2%. nih.gov This was consistent with a 3% LVEF reduction observed in a study of patients with refractory, aggressive non-Hodgkin's lymphoma with prior anthracycline exposure. nih.gov

While some studies have reported cardiac adverse events with this compound, often a decrease in LVEF without symptoms, the rates of grade III-IV toxicities have generally been limited (2%-3%) and manageable. nih.govdovepress.com No relationship between cumulative this compound dose and symptomatic decrease in LVEF or congestive heart failure has been observed in some studies. nih.gov

Mechanisms of Reduced Cardiotoxicity

The reduced cardiotoxicity of this compound is attributed to key differences in its structure and mechanism compared to doxorubicin and mitoxantrone. nih.govtandfonline.comtandfonline.com

A primary mechanism contributing to the cardiotoxicity of anthracyclines and mitoxantrone is their ability to bind iron, which catalyzes the formation of reactive oxygen species (ROS) and leads to oxidative damage in cardiac tissue. nih.govtandfonline.comtandfonline.comopenaccessjournals.com Doxorubicin and mitoxantrone contain a dihydroquinone structural element that interacts with iron. ashpublications.org These drugs bind Fe(II), forming drug-iron complexes that can react with oxygen to generate ROS. tandfonline.comtandfonline.com

In contrast, this compound's chemical structure lacks the 5,8 substituents (hydroquinone moieties) found in doxorubicin and mitoxantrone. tandfonline.comtandfonline.com It also features a nitrogen-containing heterocycle replacing the dihydroquinone. ashpublications.org These structural differences render this compound unable to bind iron (both Fe(II) and Fe(III)). researchgate.netaacrjournals.orgnih.govashpublications.org The inability to bind iron prevents this compound from promoting iron-catalyzed oxidative damage, a major pathway of cardiotoxicity for anthracyclines. tandfonline.comtandfonline.comresearchgate.netaacrjournals.orgnih.govbibliotekanauki.pl Spectrophotometric studies have confirmed that while doxorubicin and mitoxantrone form complexes with iron, no such changes are observed with this compound, clearly demonstrating its lack of iron binding. ashpublications.org

The inability of this compound to bind iron is directly linked to a reduced potential for the production of reactive oxygen species (ROS). nih.govtandfonline.comtandfonline.comopenaccessjournals.comnih.govbibliotekanauki.pl Anthracyclines and mitoxantrone generate ROS through redox cycling involving their quinone moieties and interaction with iron. tandfonline.comtandfonline.com The one-electron reduction of the quinone to a semiquinone, followed by reaction with oxygen, produces superoxide (B77818) anion and hydrogen peroxide. tandfonline.comtandfonline.com

This compound appears to be less redox active than doxorubicin and mitoxantrone. tandfonline.comtandfonline.com While this compound can produce semiquinone free radicals in enzymatic reducing systems, studies in cellular systems (like intact K562 cells) or ex vivo human myocardial strips exposed to clinically relevant concentrations have reported no significant ROS production or redox inactivity. tandfonline.comtandfonline.comresearchgate.netaacrjournals.orgnih.govnih.gov This lower potential for ROS generation in relevant biological systems contributes to its reduced cardiotoxicity compared to doxorubicin. tandfonline.comtandfonline.com

Another mechanism implicated in doxorubicin's cardiotoxicity is the formation of the cardiotoxic secondary alcohol metabolite, doxorubicinol. tandfonline.comtandfonline.comashpublications.org Doxorubicinol shows no cardiac clearance and its accumulation in the heart increases the risk of congestive heart failure. tandfonline.comtandfonline.com

Unlike doxorubicin, this compound lacks the aliphatic ketone group necessary for the formation of such alcohol metabolites. ashpublications.org Since anthracenedione side chains lack carbonyl groups, secondary alcohol metabolite formation does not play a role in the cardiotoxicity of mitoxantrone and this compound compared with doxorubicin. tandfonline.comtandfonline.com The absence of cardiotoxic alcohol metabolite formation further contributes to this compound's improved cardiac safety profile. nih.govnih.gov

| Compound | Iron Binding | ROS Production Potential (in cells/tissue) | Cardiotoxic Alcohol Metabolite Formation |

| This compound | No | Low/Minimal | No |

| Doxorubicin | Yes | High | Yes (Doxorubicinol) |

| Mitoxantrone | Yes | High | No |

Selectivity for Topoisomerase IIα Over IIβ in Cardiomyocytes

One of the proposed mechanisms contributing to the potentially reduced cardiotoxicity of this compound is its selectivity for topoisomerase IIα over topoisomerase IIβ. researchgate.netnih.govnih.gov Topoisomerase IIβ is the predominant isoform found in post-mitotic cardiomyocytes, and its inhibition is believed to play a role in the cardiotoxicity associated with doxorubicin and mitoxantrone. researchgate.netnih.govnih.gov Studies have demonstrated that this compound is selective for topoisomerase IIα in stabilizing enzyme-DNA covalent complexes. researchgate.netnih.govnih.gov This selectivity suggests that this compound may have a lower propensity to inhibit the topoisomerase IIβ isoform in cardiac muscle cells, potentially leading to attenuated cardiotoxicity. researchgate.netnih.govnih.gov However, the concentration of this compound in cardiac tissue after administration is not fully known, and it is possible that sufficient concentrations could still inhibit cardiac topoisomerase IIβ and contribute to cardiac dysfunction. nih.gov

Studies in H9c2 Cells

In vitro studies utilizing H9c2 cells, a rat ventricular myoblast cell line often used as a model for cardiomyocytes, have been conducted to assess this compound's potential cytotoxicity. nih.govnih.govcienciavitae.pt These studies have investigated the effects of this compound at clinically relevant concentrations (e.g., 0.1, 1, and 10 µM). nih.govnih.gov

Research in both non-differentiated and differentiated H9c2 cells exposed to this compound for 48 hours has shown evidence of cytotoxicity. nih.govnih.gov Cytotoxicity was observed through various methods, including phase contrast microscopy, which revealed detached and rounded cells, particularly at higher concentrations (10 µM). nih.govnih.govresearchgate.net Hoechst staining indicated a decrease in cell number at 10 µM, though without clear signs of nuclear condensation. nih.govnih.govresearchgate.net

Quantitative assays such as the MTT reduction assay and neutral red (NR) uptake assay have demonstrated significant concentration-dependent mitochondrial and lysosomal dysfunction in H9c2 cells treated with this compound. nih.govnih.gov For instance, the MTT assay showed significant mitochondrial dysfunction at concentrations as low as 0.1 µM in non-differentiated cells and markedly at 10 µM in both differentiated and non-differentiated cells. nih.gov The NR assay similarly indicated impaired lysosomal uptake, particularly at the 10 µM concentration. nih.gov

The differentiation state of the H9c2 cells did not appear to be a crucial factor in this compound's effects, although toxicity was noted to be slightly higher in differentiated cells in one study. nih.govnih.gov These in vitro findings in H9c2 cells suggest potential cytotoxicity of this compound at concentrations relevant to clinical exposure. nih.govnih.gov

Interactive Table 1: Effects of this compound on Non-Differentiated H9c2 Cells (48h exposure)

| This compound Concentration (µM) | NR Uptake (% of Control) | MTT Reduction (% of Control) |

| 0.1 | 87.07 ± 6.07 | 89.32 ± 7.49 |

| 1 | 76.25 ± 8.21 | 84.06 ± 8.82 |

| 10 | 23.08 ± 13.53 | 47.00 ± 7.39 |

Interactive Table 2: Effects of this compound on Differentiated H9c2 Cells (48h exposure)

| This compound Concentration (µM) | NR Uptake (% of Control) | MTT Reduction (% of Control) |

| 0.1 | 93.51 ± 3.22 | 91.59 ± 5.27 |

| 1 | 86.15 ± 3.06 | 89.42 ± 6.29 |

| 10 | 7.44 ± 3.83 | 39.54 ± 2.40 |

*Data derived from search result nih.gov. Values are presented as mean ± standard deviation.

Clinical Monitoring and Management of Cardiac Effects

Clinical trials and studies of this compound have included monitoring and management of potential cardiac effects, given the known cardiotoxicity associated with related chemotherapy agents. hcplive.comnih.govdovepress.com

Incidence of Decreased Ejection Fraction and Congestive Heart Failure

While this compound was developed with the goal of reduced cardiotoxicity, clinical data on the incidence of decreased left ventricular ejection fraction (LVEF) and congestive heart failure (CHF) have shown variability and some inconsistencies. nih.govnih.govdovepress.com

In a Phase III clinical trial, a decreased ejection fraction was observed in 19% of patients treated with this compound. nih.gov In another analysis, cardiac adverse events were reported in 35.3% of patients in the this compound group compared to 20.9% in a comparator group, even though the comparator group had a higher median previous doxorubicin dose equivalent. nih.govnih.gov The most common cardiac adverse event in the this compound group was an asymptomatic decrease in LVEF. nih.govdovepress.com The median decrease in LVEF from baseline to the end of treatment was reported as 4% in the this compound arm in one study. nih.gov

Serious cardiac adverse events have been reported, with an incidence of 8.8% in the this compound group versus 4.5% in a comparator arm in one trial. hcplive.com While some studies noted decreases in LVEF, grade III/IV decreases were less frequent. openaccessjournals.com Symptomatic CHF has been observed in some patients, particularly those with pre-existing cardiac conditions. tandfonline.comjournalsmededu.pl However, other studies have reported a lower incidence of CHF or no clear cases of this compound-associated CHF. researchgate.netdovepress.comtandfonline.com

Interactive Table 3: Incidence of Cardiac Events in a Phase III Trial

| Event | This compound Group (%) | Comparator Group (%) |

| Cardiac Adverse Events | 35.3 | 20.9 |

| Serious Cardiac Events | 8.8 | 4.5 |

| Decreased Ejection Fraction (≥10%) | 19 nih.gov or 22 tandfonline.com | Not consistently reported for comparator in same context |

| Grade III/IV Decreased LVEF | 3 openaccessjournals.com | 0 openaccessjournals.com |

*Data compiled from search results hcplive.comnih.govnih.govopenaccessjournals.comtandfonline.com. Note that specific percentages for decreased LVEF and Grade III/IV events may vary across different studies and reporting methodologies.

Relationship Between Cumulative Dose and Cardiac Events

The relationship between cumulative this compound dose and the incidence of cardiac events, particularly symptomatic decreased LVEF or CHF, has been examined. Unlike anthracyclines where cumulative dose is a significant risk factor for cardiotoxicity, some studies with this compound have not found evidence of a cumulative, dose-related decline in ejection fraction. nih.govdovepress.comsci-hub.st No demonstrable relationship between the cumulative this compound dose and the manifestation of CHF has been observed in certain studies. nih.govdovepress.com This suggests a potentially different cardiotoxicity profile compared to conventional anthracyclines. researchgate.nettandfonline.com

Biomarker Research for Cardiac Monitoring

Research into cardiac biomarkers for monitoring patients receiving this compound is an ongoing area. Cardiac biomarkers, such as cardiac troponins (cTn) and N-terminal pro B-type natriuretic peptide (NT-proBNP), are utilized in general for assessing myocardial injury and heart failure. chula.ac.thderangedphysiology.com While the provided search results mention biomarker research in the context of general cancer therapy-related cardiotoxicity and for monitoring other conditions like canine heartworm disease, specific detailed findings on biomarker research solely focused on monitoring cardiac effects of this compound in humans were not extensively present in the provided snippets beyond the general recommendation for periodical cardiac monitoring. researchgate.netchula.ac.thderangedphysiology.comresearchgate.net However, one study noted that elevations in serum troponin T were less frequent in a this compound-containing regimen compared to a doxorubicin-containing regimen. researchgate.net The panel involved in one review recommended that all patients receiving this compound undergo periodical cardiac monitoring, implying the potential use of monitoring tools, which could include biomarkers. researchgate.net

Biomarker Research and Predictive Factors for Response

Genomic and Epigenetic Markers

Genetic and epigenetic alterations within lymphoma cells can influence their susceptibility to cytotoxic agents like pixantrone (B1662873). Investigating these markers helps to elucidate the intrinsic factors that determine treatment response.

CpG Methylation Status as a Predictor of Sensitivity

DNA methylation, particularly at CpG dinucleotides, is an epigenetic modification that can impact gene expression and DNA structure. Studies have indicated a significant relationship between CpG methylation and this compound sensitivity. This compound, following formaldehyde (B43269) activation, alkylates DNA, showing a preference for the CpG motif. nih.govnih.gov Research has shown that CpG methylation enhances the formation of covalent this compound-DNA adducts. nih.govnih.gov Cancer cell lines significantly deficient in CpG methylation have been observed to be substantially less sensitive to this compound compared to their wild-type counterparts. nih.govnih.govtandfonline.comtandfonline.combibliotekanauki.pl This suggests that the aberrant CpG methylation patterns characteristic of many cancers may contribute to their susceptibility to this compound. nih.gov

Gene Expression Profiling in DLBCL Subtypes

Diffuse large B-cell lymphoma (DLBCL) is a heterogeneous disease with distinct molecular subtypes identified by gene expression profiling. The two principal subtypes are germinal center B-cell-like (GCB) DLBCL and activated B-cell-like (ABC) DLBCL, which exhibit different clinical outcomes and responses to standard therapies. researchgate.netcancernetwork.comnih.gov Preclinical studies evaluating this compound activity in DLBCL cell lines have explored potential differences in sensitivity between these subtypes. One study indicated a trend towards higher sensitivity to this compound in GCB-DLBCL cell lines compared to ABC-DLBCL cell lines. researchgate.net This suggests that gene expression profiling, which distinguishes these subtypes, could potentially serve as a predictive factor for this compound response.

Cellular Markers of Efficacy

Beyond genomic and epigenetic features, certain cellular phenotypes and processes induced by this compound may serve as indicators of its efficacy.

Micronuclei Formation as a Biomarker of Efficacy

This compound is known to induce mitotic perturbations and aberrant cell divisions. researchgate.netnih.govtaylorandfrancis.com This leads to impaired chromosome segregation and the formation of micronuclei, which are small, cytoplasmic chromatin masses resulting from lagging chromosomes or acentric chromosome fragments during mitosis. nih.govasjo.in Studies have shown that this compound treatment results in the generation of micronuclei. researchgate.netnih.govtaylorandfrancis.com The formation of micronuclei has been successfully utilized as a biomarker to assess the efficacy of certain cancer therapies, such as radiotherapy. nih.govasjo.in Similarly, the identification and quantification of micronuclei may serve as a useful cellular biomarker to indicate this compound efficacy. nih.gov

p53 Status and Sensitivity to this compound

The tumor suppressor protein p53 plays a critical role in cell cycle control and apoptosis in response to DNA damage and other cellular stresses. The status of p53 (wild-type or mutated/null) has been investigated in relation to this compound sensitivity. One study using isogenic cell lines found that cells lacking functional p53 were less sensitive to this compound and took longer to undergo cell death compared to cells with wild-type p53. researchgate.netresearchgate.net However, another study suggested that p53 was not essential for this compound to induce cell death. tandfonline.comtandfonline.com This indicates a complex relationship between p53 status and this compound sensitivity, which may warrant further investigation to fully understand its predictive value.

Identification of Ideal Patient Subsets

Identifying specific patient subsets who are most likely to benefit from this compound therapy is a key goal in personalized medicine. Based on clinical trial data and biomarker research, certain characteristics have been associated with better outcomes. Patients with relapsed or refractory aggressive B-cell NHL in the third or fourth line setting, including those previously treated with rituximab (B1143277), have shown favorable responses to this compound monotherapy in clinical trials. researchgate.nettandfonline.comresearchgate.net Post-hoc analyses of clinical trials have explored factors influencing response. For instance, patients who relapsed more than 12 months after their initial treatment and those with fewer prior lines of therapy (specifically, non-refractory patients) have been observed to have better outcomes in terms of progression-free survival. nih.govdovepress.com While gene expression profiling and p53 status show promise as predictive markers in preclinical settings, their definitive role in identifying ideal patient subsets in clinical practice requires further validation. Studies are ongoing to assess the impact of molecular profiles, including markers like BCL2, BCL6, and MYC, on this compound efficacy in real-world patient populations. researchgate.net

Here is a summary of some research findings related to biomarkers and this compound sensitivity:

| Biomarker/Factor | Finding | Source(s) |